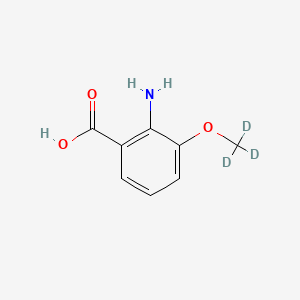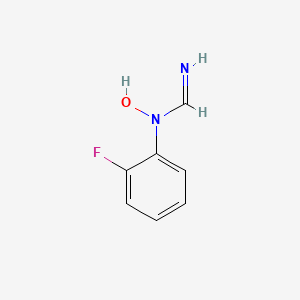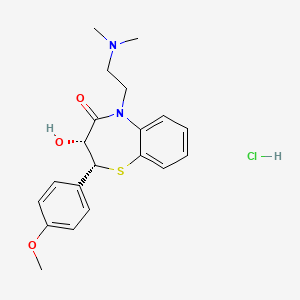![molecular formula C13H12ClN3O3 B13422381 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 6621-73-4](/img/structure/B13422381.png)
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ring, a carbamoyl group, and a nitrophenylmethyl substituent
準備方法
The synthesis of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with 3-carbamoylpyridine in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
化学反応の分析
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
科学的研究の応用
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
類似化合物との比較
3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with similar compounds such as:
3-Carbamoyl-1-methylpyridinium chloride: This compound lacks the nitrophenylmethyl group, making it less complex but also less versatile in its applications.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: This compound has additional nitro groups, which can enhance its reactivity but also increase its toxicity. The uniqueness of this compound lies in its balanced reactivity and potential for diverse applications.
特性
CAS番号 |
6621-73-4 |
|---|---|
分子式 |
C13H12ClN3O3 |
分子量 |
293.70 g/mol |
IUPAC名 |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H |
InChIキー |
YNLWJSQDCIUTGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
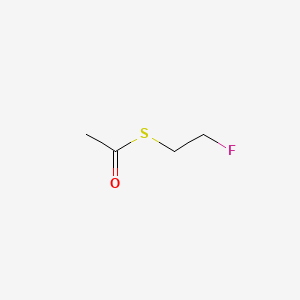
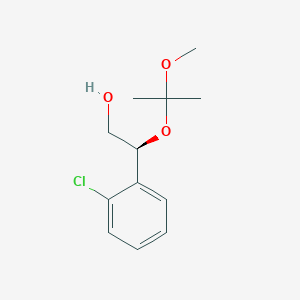
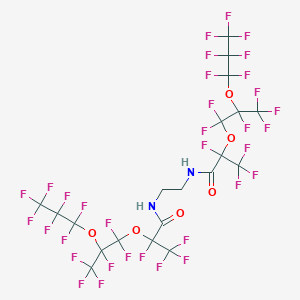
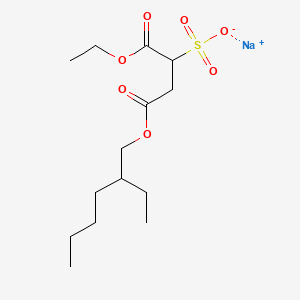
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
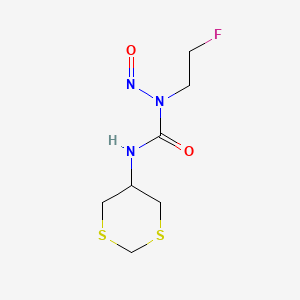
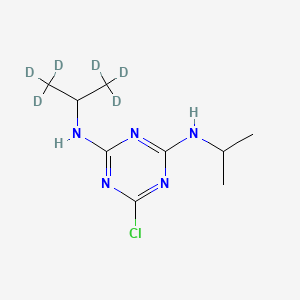
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
